exo-Norborneol

Beschreibung

BenchChem offers high-quality exo-Norborneol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about exo-Norborneol including the price, delivery time, and more detailed information at info@benchchem.com.

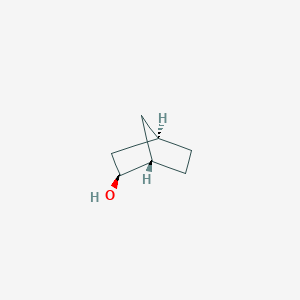

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-37-0, 61277-93-8 | |

| Record name | exo-Norborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-Norborneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Norborneol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBORNEOL, EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORBORNEOL, EXO-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of exo-Norborneol from Norbornene

Abstract

This comprehensive technical guide provides a detailed exploration of the primary synthetic routes for obtaining exo-norborneol from norbornene, a topic of significant interest for researchers, scientists, and professionals in drug development and specialty chemicals. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying reaction mechanisms, with a particular focus on the stereochemical control that dictates the preferential formation of the exo-isomer. We will examine three principal methodologies: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. Additionally, a stereoselective alternative commencing from norcamphor is presented. Each section includes a thorough discussion of the theoretical basis, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each approach. The guide is further enriched with visual representations of reaction pathways and comparative data to aid in the selection of the most suitable synthetic strategy.

Introduction: The Significance of exo-Norborneol

Norborneol, a bicyclic alcohol, exists as two diastereomers: exo-norborneol and endo-norborneol. The stereochemistry of the hydroxyl group in relation to the one-carbon bridge of the bicyclo[2.2.1]heptane system defines these isomers. The exo-isomer, with the hydroxyl group oriented away from the six-membered ring, is often the thermodynamically more stable and sterically more accessible product in many synthetic transformations of norbornene. This structural characteristic makes exo-norborneol a valuable chiral building block and intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. The ability to selectively synthesize the exo-isomer is therefore a critical aspect of synthetic organic chemistry.

This guide will provide the foundational knowledge and practical insights necessary to achieve high-yielding and stereoselective syntheses of exo-norborneol.

Synthesis from Norbornene: A Comparative Analysis of Three Key Methodologies

The strained double bond in norbornene provides a reactive site for various addition reactions. The following sections detail the three most common and effective methods for the hydration of norbornene to yield exo-norborneol.

Acid-Catalyzed Hydration: A Direct but Rearrangement-Prone Approach

The acid-catalyzed hydration of norbornene is a direct method for introducing a hydroxyl group across the double bond.[1][2] While seemingly straightforward, the mechanism involves a carbocation intermediate that is subject to rearrangement, which plays a crucial role in the observed stereoselectivity.

The initial protonation of the norbornene double bond can occur from either the exo or endo face. However, the exo attack is sterically favored, leading to the formation of a classical secondary carbocation. This intermediate rapidly equilibrates to a more stable, non-classical carbocation (the norbornyl cation), where the positive charge is delocalized over three carbon atoms. Nucleophilic attack by water on this non-classical cation occurs preferentially from the exo face, as the endo face is sterically shielded by the bicyclic framework.[1] This results in the predominant formation of exo-norborneol.

-

In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water.

-

Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid with continuous stirring.

-

Remove the flask from the ice bath and allow it to reach room temperature.

-

To this acidic solution, add 450 mg of norbornene.

-

Gently heat the mixture on a hot plate at a low setting with stirring for approximately 20 minutes, or until the solid norbornene has completely dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 11 mL of 6 M sodium hydroxide solution dropwise with vigorous stirring to neutralize the acid. The solution should be basic to litmus paper.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with three 10 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

Figure 1. Experimental workflow for the acid-catalyzed hydration of norbornene.

Oxymercuration-Demercuration: A Rearrangement-Free Markovnikov Addition

Oxymercuration-demercuration is a two-step process that achieves the Markovnikov hydration of alkenes without the formation of a free carbocation, thus preventing rearrangements.[3][4] This method offers excellent stereoselectivity for the synthesis of exo-norborneol.

The reaction proceeds via the formation of a cyclic mercurinium ion intermediate upon the addition of mercuric acetate to the double bond. The bulky mercurinium ion adds to the less sterically hindered exo face of norbornene. The subsequent nucleophilic attack by water occurs from the opposite (anti) face, which is the exo face, to open the three-membered ring. The demercuration step, using sodium borohydride, replaces the mercury-containing group with a hydrogen atom, with retention of stereochemistry at the carbon atom. This sequence of exo mercurinium ion formation followed by anti (exo) attack of water leads to the exclusive formation of exo-norborneol.

-

In a 100 mL round-bottom flask, dissolve 5.0 g of mercuric acetate in 15 mL of deionized water and 15 mL of tetrahydrofuran (THF).

-

To this solution, add 2.0 g of norbornene and stir the mixture vigorously at room temperature for 30 minutes. The initial yellow color of the solution should fade.

-

Cool the flask in an ice bath and add 15 mL of 3 M sodium hydroxide solution.

-

Slowly and cautiously, add a solution of 0.5 g of sodium borohydride in 10 mL of 3 M sodium hydroxide. A black precipitate of metallic mercury will form.

-

Continue stirring for 1 hour at room temperature.

-

Separate the organic layer and extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation to obtain the crude exo-norborneol.

Figure 3. Stereochemical pathway of the hydroboration-oxidation of norbornene.

An Alternative Route: Stereoselective Reduction of Norcamphor

An alternative strategy for the synthesis of exo-norborneol involves the reduction of the corresponding ketone, norcamphor. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.

Causality of Stereoselectivity:

The reduction of norcamphor with small hydride reagents, such as sodium borohydride (NaBH₄), typically proceeds via hydride attack from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major product. [5]However, by employing a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), the attack from the exo face is disfavored due to steric repulsion between the bulky reagent and the bicyclic framework. [6]Consequently, the hydride is delivered to the carbonyl carbon from the more hindered endo face, resulting in the preferential formation of the desired exo-norborneol.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.10 g (10 mmol) of norcamphor in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 11 mL of a 1.0 M solution of L-Selectride in THF via a syringe over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 3 M sodium hydroxide solution.

-

Carefully add 5 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature remains below 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with three 30 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Comparative Summary of Synthetic Routes

The choice of synthetic methodology for preparing exo-norborneol depends on several factors, including the desired stereoselectivity, tolerance to reaction conditions, and available reagents. The following table provides a comparative overview of the discussed methods.

| Method | Key Reagents | Stereoselectivity (exo:endo) | Advantages | Disadvantages |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Predominantly exo | Simple and direct method. | Risk of carbocation rearrangements; use of strong acid. |

| Oxymercuration-Demercuration | Hg(OAc)₂, H₂O, NaBH₄ | Highly exo-selective (>99%) | High stereoselectivity; no rearrangements. | Use of toxic mercury reagents. |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | Highly exo-selective (>99%) | High stereoselectivity; no rearrangements; anti-Markovnikov. | Use of pyrophoric and moisture-sensitive reagents. |

| Reduction of Norcamphor | L-Selectride® | Highly exo-selective | High stereoselectivity. | Requires the synthesis of norcamphor; use of a more expensive and specialized reducing agent. |

Conclusion

The synthesis of exo-norborneol can be achieved with high stereoselectivity through several reliable methods. For direct conversion from norbornene, both oxymercuration-demercuration and hydroboration-oxidation offer excellent control over the stereochemical outcome, with the latter being the preferred choice to avoid the use of toxic mercury compounds. Acid-catalyzed hydration, while being a more direct approach, is less selective and prone to side reactions. The stereoselective reduction of norcamphor using a bulky reducing agent provides an alternative and highly efficient route, contingent on the availability of the starting ketone. The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, purity specifications, and safety considerations.

References

- University of Michigan. Reduction of Camphor.

-

Cram. Exo And Endo-Norborneol Reaction Lab Report. [Link]

-

Organic Syntheses. 2-Norbornanone. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

Sarthaks eConnect. Norbornene can be converted into exo-norborneol by. [Link]

-

Chemistry LibreTexts. Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

-

Chegg. Solved norbornene exo-norborneol mp124−126∘C. [Link]

-

Chemistry Steps. Oxymercuration-Demercuration. [Link]

-

Chem-Station. L/N/K-Selectride. [Link]

-

YouTube. stereochemistry of the hydroboration-oxidation. [Link]

-

Master Organic Chemistry. Oxymercuration Demercuration of Alkenes. [Link]

-

Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

-

Organic Syntheses. 1-METHYLCYCLOHEXANOL. [Link]

-

CDN. Reduction of Camphor to Borneol using Sodium Borohydride. [Link]

-

Harper College. HYDRATION OF NORBORNENE. [Link]

-

YouTube. 8.3b Hydration Oxymercuration Demercuration. [Link]

-

Reddit. Reduction of Camphor via L-Selectride. [Link]

-

Edubirdie. Reduction of Camphor Lab Report. [Link]

-

ResearchGate. Reaction of camphor with sodium borohydride: A strategy to introduce the stereochemical issues of a reduction reaction. [Link]

-

Dr. P. Wipf, University of Pittsburgh. Reductions. [Link]

-

Magritek. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor. [Link]

-

Organic Syntheses. L-VALINOL. [Link]

Sources

- 1. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]

- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

exo-Norborneol IUPAC nomenclature and structure

An In-Depth Technical Guide to the IUPAC Nomenclature and Structure of exo-Norborneol

Introduction

exo-Norborneol is a saturated bicyclic alcohol that serves as a cornerstone model in the study of stereochemistry, reaction mechanisms, and spectroscopic analysis. Its rigid bicyclo[2.2.1]heptane framework, derived from the parent hydrocarbon norbornane, presents a unique three-dimensional structure that restricts conformational flexibility, making it an ideal substrate for investigating the nuanced effects of steric and electronic properties on chemical reactivity.[1][2] The distinction between its two diastereomers, exo- and endo-norborneol, is a classic topic in organic chemistry, pivotal for understanding concepts of kinetic versus thermodynamic control and the stereochemical outcomes of reactions involving bridged ring systems.[3]

This technical guide provides a comprehensive exploration of exo-norborneol, beginning with a foundational analysis of the norbornane scaffold and its systematic IUPAC nomenclature. It delves into the precise structural and stereochemical features that define the exo isomer, details a robust synthetic protocol for its preparation, and outlines the analytical techniques essential for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important model compound.

Part 1: The Norbornane Framework: A Structural Primer

The chemical behavior and nomenclature of exo-norborneol are intrinsically linked to its parent scaffold, norbornane. Norbornane, systematically named bicyclo[2.2.1]heptane, is a saturated hydrocarbon (C₇H₁₂) built from a cyclohexane ring bridged between carbons 1 and 4 by a single methylene group.[2][4] This bridging creates a highly rigid, strained structure that is fundamental to its chemical properties.[5]

IUPAC Numbering System

The systematic naming of any norbornane derivative begins with the correct numbering of the carbon skeleton. According to IUPAC conventions for bridged bicyclic systems, the numbering proceeds as follows:[5]

-

Bridgehead Carbons : The two carbons shared by both rings are designated as bridgehead carbons. Numbering begins at one bridgehead carbon, which is assigned as C1.

-

Longest Path : The numbering continues along the longest possible path to the second bridgehead carbon (C4). In norbornane, there are two such paths of two carbons each (C2-C3 and C5-C6).

-

Second Path : After reaching the second bridgehead (C4), numbering continues from the next adjacent carbon along the second-longest path back to C1.

-

Shortest Path (The Bridge) : Finally, the carbon atom in the shortest bridge is numbered last (C7).

Caption: IUPAC numbering of the bicyclo[2.2.1]heptane scaffold.

Part 2: Systematic Nomenclature and Structure of exo-Norborneol

With a clear understanding of the norbornane framework, the systematic name for exo-norborneol can be deconstructed. The preferred IUPAC name for the racemic mixture is rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol .[6] For a specific enantiomer, the name is, for example, (1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol .[7]

-

bicyclo : Indicates a bicyclic compound.

-

[2.2.1] : Describes the lengths of the bridges connecting the two bridgehead carbons (C1 and C4). There are two carbons on the path C2-C3, two carbons on the path C5-C6, and one carbon on the path C7.[1]

-

heptan : Specifies a total of seven carbon atoms in the bicyclic system.

-

-2-ol : Denotes a hydroxyl (-OH) group located at the C2 position.

The Critical Stereodescriptor: exo vs. endo

The terms exo and endo describe the stereochemistry of a substituent on the bridged ring.[3]

-

exo : The substituent is on the side of the ring that is anti (further away) to the longest bridge (in this case, the C5-C6 bridge relative to a substituent at C2).

-

endo : The substituent is on the side of the ring that is syn (closer) to the longest bridge.

In norborneol, the C7 bridge is the shortest. For a substituent at C2 or C3, the "longest bridge" is the C5-C6-C1 path. Therefore, the exo isomer has the hydroxyl group pointing away from this C5-C6 path, resulting in a less sterically hindered and generally more thermodynamically stable conformation.[8][9]

Caption: Comparison of exo- and endo-norborneol stereoisomers.

Physical and Chemical Properties

The distinct structural properties of exo-norborneol give rise to its characteristic physical data, which are crucial for its identification.

| Property | Value | Source |

| IUPAC Name | (1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | [10] |

| Molecular Formula | C₇H₁₂O | [11] |

| Molecular Weight | 112.17 g/mol | [7][11] |

| CAS Number | 497-37-0 | [10][11] |

| Melting Point | 124-126 °C | [11] |

| Boiling Point | 176-177 °C | [11] |

| Appearance | Colorless to white solid | [12] |

Part 3: Synthesis and Stereochemical Control

exo-Norborneol can be synthesized through several routes, most notably via the reduction of norcamphor or the hydration of norbornene. The acid-catalyzed hydration of norbornene is particularly instructive as it proceeds through the controversial non-classical norbornyl carbocation, and the stereochemical outcome is dictated by the steric accessibility of the cation to the nucleophile.[12][13]

Mechanism Rationale

The reaction begins with the protonation of the double bond in norbornene, forming a secondary carbocation. This cation rapidly equilibrates to the more stable, delocalized non-classical norbornyl cation. The subsequent nucleophilic attack by water occurs preferentially from the less sterically hindered exo face, leading to the formation of the exo-product as the major isomer.[13]

Experimental Protocol: Acid-Catalyzed Hydration of Norbornene

This protocol describes a standard laboratory procedure for the synthesis of exo-norborneol.

Materials:

-

Norbornene (C₇H₁₀)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, separatory funnel, beaker, filter flask

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of norbornene in 10 mL of deionized water. Place the flask in an ice bath to cool.

-

Acid Addition : While stirring vigorously, slowly add 5.0 mL of concentrated sulfuric acid dropwise. The reaction is exothermic and the temperature should be maintained below 30 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Neutralization : Carefully pour the reaction mixture into a beaker containing 50 mL of ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.[13]

-

Extraction : Transfer the neutralized solution to a separatory funnel. Extract the product with three 20 mL portions of dichloromethane. The organic layer will be the bottom layer.[13]

-

Washing & Drying : Combine the organic extracts and wash them with 20 mL of deionized water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

-

Isolation : Gravity filter the dried solution to remove the sodium sulfate. Evaporate the dichloromethane solvent using a rotary evaporator to yield the crude norborneol product.

-

Purification : The crude product, a mixture of exo- and endo-norborneol, can be purified by sublimation or recrystallization to isolate the major exo-norborneol product.[13]

Caption: Workflow for the synthesis of exo-norborneol.

Part 4: Structural Elucidation and Characterization

Confirming the identity and stereochemistry of the synthesized product is a critical final step. A combination of spectroscopic techniques provides definitive evidence for the exo configuration.

-

Infrared (IR) Spectroscopy : The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group's stretching vibration.[10]

-

¹H NMR Spectroscopy : The proton attached to the hydroxyl-bearing carbon (H-C2) provides a key diagnostic signal. In exo-norborneol, this proton is in the endo position. Its chemical shift and coupling constants to neighboring protons (especially H-C1 and H-C3) are distinct from those of the exo proton in the endo-norborneol isomer.

-

¹³C NMR Spectroscopy : The rigid bicyclic framework results in significant differences in the chemical shifts of the carbon atoms between the exo and endo isomers due to varying steric interactions. These differences provide a reliable fingerprint for each isomer.

-

Mass Spectrometry : Electron ionization mass spectrometry can confirm the molecular weight (112.17 g/mol ) and provide a characteristic fragmentation pattern for the norborneol structure.[14][15]

Conclusion

exo-Norborneol is far more than a simple bicyclic alcohol; it is a powerful tool for chemical education and research. Its rigid structure and well-defined stereochemistry allow for the unambiguous study of reaction mechanisms and steric effects. A thorough understanding of its IUPAC nomenclature, derived from the rules for bridged bicyclic systems, is essential for its correct identification. The stereochemical descriptor exo not only defines the spatial arrangement of the hydroxyl group but also dictates the compound's stability and the stereoselective pathways by which it is formed. The synthetic and analytical methods detailed in this guide provide a framework for the practical application of these foundational concepts in a modern research context.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11040657, exo-Norborneol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10855417, Norborneol, exo-(+)-. Retrieved from [Link].

-

Wikipedia (2023). exo-Norborneol. Retrieved from [Link].

-

Organic Syntheses (n.d.). 2-norbornanone. Coll. Vol. 6, p.845 (1988); Vol. 53, p.88 (1973). Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (n.d.). exo-Norbornyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (n.d.). exo-Norbornyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link].

-

Wikipedia (2024). Norbornane. Retrieved from [Link].

-

V Chemical Sciences (2023). Norbornane - Bicyclo[10][11][11] Heptane Bridged System. YouTube. Retrieved from [Link].

-

Wikipedia (2023). endo–exo isomerism. Retrieved from [Link].

-

Cram (n.d.). Exo And Endo-Norborneol Reaction Lab Report. Retrieved from [Link].

-

Story, P. R. (1959). Synthesis and reactions of some 2,7-disubstituted norbornanes. Iowa State University. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Conformations of Polycyclic Molecules. Retrieved from [Link].

-

ResearchGate (n.d.). The IUPAC numbering system for the norbornane framework. Retrieved from [Link].

-

Wikipedia (2024). Norbornene. Retrieved from [Link].

-

Reddit (2023). Endo vs Exo products. r/chemhelp. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (n.d.). Mass Spectrum of exo-Norbornyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link].

-

Master Organic Chemistry (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link].

-

Chemistry Steps (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Norbornane - Wikipedia [en.wikipedia.org]

- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. exo-Norborneol - Wikipedia [en.wikipedia.org]

- 7. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Exo-Norborneol | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Norbornene - Wikipedia [en.wikipedia.org]

- 13. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]

- 14. exo-Norbornyl alcohol [webbook.nist.gov]

- 15. exo-Norbornyl alcohol [webbook.nist.gov]

A Comprehensive Guide to the Spectroscopic Characterization of exo-Norborneol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for exo-Norborneol, a bicyclic alcohol of significant interest in organic synthesis. As a key building block, particularly for its chiral properties, a thorough understanding of its structural features through spectroscopic methods is paramount.[1] This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to exo-Norborneol, offering insights grounded in established scientific principles.

Introduction

exo-Norborneol, with the chemical formula C₇H₁₂O, is a colorless, volatile solid with a camphor-like odor.[1] Its rigid bicyclo[2.2.1]heptane framework presents a unique stereochemical landscape, making spectroscopic analysis a powerful tool for its identification and characterization. This guide will systematically explore the ¹H NMR, ¹³C NMR, 2D NMR (COSY and HSQC), and IR spectra of exo-Norborneol, explaining the rationale behind signal assignments and the interpretation of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For exo-Norborneol, NMR provides precise information about the chemical environment of each proton and carbon atom, as well as their connectivity.

A representative experimental setup for acquiring NMR data for exo-Norborneol is as follows:

-

Sample Preparation: A solution of exo-Norborneol (e.g., 0.060 g) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5 ml), and transferred to an NMR tube.[2]

-

Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2][3]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, and HSQC spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

The choice of a high-field spectrometer is crucial for achieving better signal dispersion, which is particularly important for a molecule like exo-Norborneol where some proton signals are closely spaced.

Caption: General workflow for the spectroscopic analysis of exo-Norborneol.

The ¹H NMR spectrum of exo-Norborneol provides a wealth of information. The chemical shift of a proton is influenced by its local electronic environment. In alcohols, protons on the carbon bearing the hydroxyl group are deshielded and appear at a lower field (3.4-4.5 ppm).[4]

Table 1: ¹H NMR Spectral Data for exo-Norborneol in CDCl₃ [2][3]

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 (endo) | ~3.74 | m | - |

| H1 | ~2.24 | m | - |

| H4 | ~2.17 | m | - |

| H7a | ~2.13 | m | - |

| H3 (exo) | ~1.64 | m | - |

| H5 (exo) | ~1.57 | m | - |

| H6 (exo) | ~1.46 | m | - |

| H7s | ~1.40 | m | - |

| H3 (endo) | ~1.29 | m | - |

| H5 (endo) | ~1.11 | m | - |

| H6 (endo) | ~1.03 | m | - |

| OH | ~0.99 | s | - |

Note: Precise assignments can be confirmed with 2D NMR techniques.

Interpretation of the ¹H NMR Spectrum:

-

H2 (endo): The proton on the carbon bearing the exo-hydroxyl group (C2) is in the endo position. It experiences deshielding due to the electronegative oxygen atom, resulting in a downfield chemical shift around 3.74 ppm.

-

Bridgehead Protons (H1 and H4): These protons are located at the bridgehead carbons and typically appear in the range of 2.1-2.3 ppm.

-

Aliphatic Protons: The remaining protons on the bicyclic framework appear as a complex series of multiplets in the upfield region (1.0-1.7 ppm). The overlap of these signals can make direct assignment from the 1D spectrum challenging.[5]

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton can vary depending on concentration and temperature due to hydrogen bonding. It often appears as a broad singlet. The absence of splitting between the O-H proton and adjacent C-H protons is common due to rapid proton exchange catalyzed by acidic impurities.[6]

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Carbons attached to electronegative atoms like oxygen are deshielded and appear at a lower field. In alcohols, the carbon bearing the hydroxyl group typically resonates in the 50-65 ppm range.[4]

Table 2: ¹³C NMR Spectral Data for exo-Norborneol in CDCl₃ [1][7][8]

| Carbon Atom | Chemical Shift (ppm) |

| C2 | ~75.5 |

| C1 | ~43.5 |

| C4 | ~39.9 |

| C3 | ~38.6 |

| C7 | ~35.3 |

| C6 | ~28.4 |

| C5 | ~24.5 |

Interpretation of the ¹³C NMR Spectrum:

-

C2: The carbon atom bonded to the hydroxyl group is the most deshielded, appearing around 75.5 ppm.

-

Bridgehead Carbons (C1 and C4): These carbons are observed at approximately 43.5 ppm and 39.9 ppm.

-

Methylene and Methine Carbons: The remaining carbons of the norbornane skeleton appear in the upfield region of the spectrum.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

-

COSY (¹H-¹H Correlation): A COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the spectrum indicate that the protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled, typically on adjacent carbons. This is instrumental in tracing the connectivity of the proton network within the exo-Norborneol molecule.

-

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached.[9] Each cross-peak in the HSQC spectrum links a specific proton resonance to a specific carbon resonance, allowing for the definitive assignment of both the ¹H and ¹³C spectra.

Sources

- 1. guidechem.com [guidechem.com]

- 2. EXO-NORBORNEOL(497-37-0) 1H NMR [m.chemicalbook.com]

- 3. EXO-NORBORNEOL(497-37-0) IR Spectrum [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectrabase.com [spectrabase.com]

- 8. EXO-NORBORNEOL(497-37-0) 13C NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

A Technical Guide to exo-Norborneol for Advanced Research

Abstract

exo-Norborneol, a bicyclic secondary alcohol, serves as a pivotal building block and chiral auxiliary in synthetic organic chemistry. Its rigid, sterically defined framework offers a unique platform for stereoselective transformations and the synthesis of complex molecular architectures. This guide provides an in-depth examination of exo-Norborneol, covering its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, and spectroscopic characterization. Authored for researchers, chemists, and professionals in drug development, this document synthesizes core technical data with practical, field-proven insights to facilitate its effective application in the laboratory.

Core Chemical Identity

exo-Norborneol is a saturated bicyclic alcohol. Its defining characteristic is the exo orientation of the hydroxyl group on the bicyclo[2.2.1]heptane skeleton. This specific stereochemistry dictates its reactivity and physical properties, distinguishing it from its endo isomer.

-

IUPAC Name : (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-ol[2]

-

Synonyms : exo-2-Norbornanol, exo-Bicyclo[2.2.1]heptan-2-ol, exo-Norbornyl alcohol[1][2][7]

Physicochemical Properties

The physical and chemical properties of exo-Norborneol are crucial for its handling, purification, and application in synthesis. The data presented below has been aggregated from verified chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | [1][3][5] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 124-126 °C | [6][9] |

| Boiling Point | 176-177 °C | [6][9] |

| Topological Polar Surface Area | 20.2 Ų | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol. Limited solubility in water. | [8][9] |

Stereoselective Synthesis: The Reduction of Norcamphor

A robust and common laboratory-scale synthesis of exo-Norborneol involves the stereoselective reduction of the ketone precursor, norcamphor. This transformation provides a classic example of steric approach control, a fundamental concept in stereochemistry.

Causality of Stereoselectivity

The carbonyl carbon of norcamphor is prochiral. A reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to this carbon. The direction of this attack determines the stereochemistry of the resulting alcohol.

-

Endo Attack: The hydride approaches from the less sterically hindered bottom (endo) face of the bicyclic system. This pathway is favored.

-

Exo Attack: The hydride approaches from the more sterically hindered top (exo) face, which is shielded by the C7 methylene bridge. This pathway is disfavored.

Consequently, the endo attack predominates, leading to the formation of the exo-Norborneol as the major product.[10] This inherent selectivity makes the reaction highly efficient for producing the desired isomer.

Caption: Workflow for the synthesis and purification of exo-Norborneol.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized exo-Norborneol, and distinguishing it from its endo isomer, is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the exo and endo isomers. The key difference lies in the chemical shift of the proton attached to the hydroxyl-bearing carbon (H-C-OH).

-

¹H NMR: In exo-Norborneol, the H-C-OH proton is in the endo position. It experiences less magnetic shielding compared to its counterpart in the endo isomer. Therefore, its signal appears further downfield (at a higher ppm value). [11]* ¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic framework are distinct for each isomer, providing a clear fingerprint for identification. [12][13]

Isomer H-C-OH Proton Position Approx. ¹H Chemical Shift (ppm) exo-Norborneol endo ~3.6-4.0 | endo-Norborneol | exo | ~3.2-3.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional group.

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl group.

-

C=O Stretch: The absence of a strong absorption around 1740 cm⁻¹ confirms the complete reduction of the norcamphor starting material.

Applications in Research and Drug Development

The rigid bicyclic structure of exo-Norborneol makes it a valuable scaffold in several areas of advanced chemical research.

-

Chiral Auxiliaries: Enantiomerically pure forms of exo-Norborneol can be used to direct the stereochemical outcome of reactions on other molecules.

-

Polymer Chemistry: Norbornene-based structures are used in the synthesis of polymers with unique thermal and mechanical properties. [14]* Medicinal Chemistry: The norbornene scaffold is being explored for the development of novel therapeutic agents, including anticancer treatments, due to its unique shape and ability to be functionalized. [14]It has been incorporated into molecules designed as carbonic anhydrase inhibitors for potential use against diseases like glaucoma and cancer. [14]

References

-

PubChem. exo-Norborneol. National Center for Biotechnology Information. [Link]

-

PubChem. Norborneol, exo-(+)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. exo-Norborneol. Wikimedia Foundation. [Link]

-

CP Lab Safety. exo-Norborneol, min 98% (GC), 1 gram. CP Lab Safety. [Link]

-

National Institute of Standards and Technology. exo-Norbornyl alcohol. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of exo-Norbornyl alcohol (CAS 497-37-0). Cheméo. [Link]

-

University of Colorado Boulder. Reduction of Camphor. Department of Chemistry and Biochemistry. [Link]

-

Organic Syntheses. 2-norbornanone. Organic Syntheses, Inc. [Link]

-

SpectraBase. EXO-2-NORBORNOL. Wiley-VCH GmbH. [Link]

-

ResearchGate. 1 H NMR spectrum (upper trace) of exo-norborneol in the presence of.... ResearchGate. [Link]

-

Studypool. Stereoselective Reduction Of Camphor Lab Report. Studypool. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. Springer. [Link]

-

ACS Publications. Stereoselective electrochemical reductions of camphor oxime and norcamphor oxime. Journal of the American Chemical Society. [Link]

-

Cram. Exo And Endo-Norborneol Reaction Lab Report. Cram.com. [Link]

-

Story, P. R. SYNTHESIS AND REACTIONS OF SOME 2,7-DISUBSTITUTED NORBORNANES. Iowa State University. [Link]

-

Chegg. Solved Experiment 9 - Reduction of Camphor. Chegg.com. [Link]

-

Course Hero. Reduction of Camphor to Borneol using Sodium Borohydride. Course Hero. [Link]

-

MDPI. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Multidisciplinary Digital Publishing Institute. [Link]

Sources

- 1. Exo-Norborneol | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exo-Norbornyl alcohol [webbook.nist.gov]

- 3. exo-ノルボルネオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. exo-Norborneol - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. CAS 497-37-0: exo-Norborneol | CymitQuimica [cymitquimica.com]

- 9. 497-37-0 CAS MSDS (EXO-NORBORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. cerritos.edu [cerritos.edu]

- 11. researchgate.net [researchgate.net]

- 12. EXO-NORBORNEOL(497-37-0) 13C NMR spectrum [chemicalbook.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Commercial Landscape of exo-Norborneol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

exo-Norborneol, a bicyclic alcohol with a unique strained structure, is a pivotal building block in modern organic synthesis. Its utility spans from academic research exploring novel reaction mechanisms to the industrial-scale production of active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides an in-depth analysis of the commercial availability of exo-Norborneol, offering a comprehensive overview of global suppliers, typical product specifications, and critical considerations for procurement. Furthermore, it delves into the technical aspects of its synthesis, purification, and key applications, equipping researchers and drug development professionals with the necessary knowledge to effectively source and utilize this versatile chemical intermediate.

Introduction to exo-Norborneol: Structure and Significance

exo-Norborneol, systematically named (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-ol, is a white to light beige crystalline solid at room temperature.[1] Its rigid bicyclic framework, known as the norbornane skeleton, imparts distinct stereochemical properties that are highly sought after in asymmetric synthesis and the construction of complex molecular architectures.[2] The "exo" designation refers to the stereochemistry of the hydroxyl group, which is situated on the opposite side of the one-carbon bridge, rendering it more sterically accessible than its endo isomer. This structural feature governs its reactivity and makes it a valuable chiral starting material.[2]

The primary driver for the commercial demand for exo-Norborneol stems from its role as a crucial intermediate in the synthesis of a wide array of chemical entities. In the pharmaceutical industry, it serves as a precursor for various APIs.[3][4] Its rigid structure can be used to introduce specific conformational constraints in drug molecules, potentially enhancing their binding affinity and selectivity for biological targets. In the agrochemical sector, it is utilized in the development of novel pesticides and herbicides.[3][4] Furthermore, its unique odor has led to its use as a fragrance component in perfumes and cosmetics.[2]

Commercial Availability and Sourcing

exo-Norborneol is commercially available from a range of chemical suppliers, catering to both research and bulk industrial needs. The compound is typically offered at purities of 97% or higher, with gas chromatography (GC) being a common method for purity assessment.[3][5]

Major Suppliers and Pack Sizes

A multitude of chemical suppliers list exo-Norborneol in their catalogs. These range from large, multinational corporations to smaller, specialized chemical providers. The choice of supplier will often depend on the required quantity, purity, and the purchaser's geographical location.

| Supplier | Typical Purity | Available Pack Sizes |

| Sigma-Aldrich (Merck) | ≥98% | 5 g, and larger bulk quantities available upon request.[6] |

| TCI America | ≥98.0% (GC) | 5 g, 25 g.[7][8] |

| Alfa Chemistry | Research Grade | Inquire for available quantities.[9] |

| Fisher Scientific | 98.0+% | 5 g.[7] |

| Santa Cruz Biotechnology | Research Use Only | Inquire for available quantities.[10] |

| BOC Sciences | Research Chemical | Inquire for available quantities.[] |

| Amerigo Scientific | 98% | Inquire for available quantities.[12] |

| Benchchem | ≥95% | Inquire for available quantities.[13][14] |

| CP Lab Safety | min 97% or 98% (GC) | 1 g, 25 g.[5][8][15] |

This table is not exhaustive but provides a representative sample of prominent suppliers. For bulk orders, it is advisable to contact suppliers directly to inquire about pricing and availability.[3][4]

Procurement Considerations for Researchers and Industry

When sourcing exo-Norborneol, several factors beyond price and availability should be considered to ensure the integrity of research and manufacturing processes.

-

Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for each batch.[4] This document provides critical information on the purity, identity (confirmed by techniques like NMR or IR), and levels of any significant impurities. For applications in drug development, understanding the impurity profile is paramount.

-

Consistency of Supply: For long-term projects or manufacturing, establishing a relationship with a supplier that can guarantee a stable and consistent supply chain is crucial.[3] Some suppliers in China, for instance, emphasize their stable manufacturing and supply capabilities.[3][4]

-

Regulatory Compliance: Ensure the supplier adheres to relevant safety and regulatory standards. The Safety Data Sheet (SDS) is an essential document that provides detailed information on hazards, handling, storage, and emergency procedures.[1][16][17][18]

Technical Specifications and Quality Control

The quality of exo-Norborneol can significantly impact the outcome of a synthesis. Therefore, a thorough understanding of its typical specifications is essential.

| Property | Typical Value | Source |

| CAS Number | 497-37-0 | [2][16] |

| Molecular Formula | C₇H₁₂O | [2][9] |

| Molecular Weight | 112.17 g/mol | [2][9] |

| Appearance | White to light beige crystals or solid.[1] | [1] |

| Melting Point | 124-126 °C (lit.) | [16] |

| Boiling Point | 176-177 °C (lit.) | [16] |

| Purity (GC) | ≥97% | [1][3][5] |

The primary analytical technique for assessing the purity of exo-Norborneol is Gas Chromatography (GC). For more detailed structural confirmation and to rule out the presence of the endo-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable. The IR spectrum of exo-norborneol typically shows a characteristic C-O stretch around 1000 cm⁻¹.[19]

Synthesis and Purification Methodologies

A foundational understanding of the synthesis and purification of exo-Norborneol provides valuable insights into potential impurities and informs handling and application strategies.

Common Synthetic Routes

Two primary methods are commonly employed for the synthesis of exo-Norborneol:

-

Acid-Catalyzed Hydration of Norbornene: This is a widely used laboratory-scale method.[19][20] Norbornene is treated with an aqueous acid, typically sulfuric acid, to yield a mixture of exo- and endo-norborneol.[20] The reaction proceeds via a non-classical carbocation intermediate, with the exo-product generally being favored due to steric hindrance directing the nucleophilic attack of water to the less hindered exo face.[20]

-

Hydrolysis of exo-Norbornyl Formate: This method often provides a purer form of the exo-isomer.[21][22] Norbornene is first reacted with formic acid to produce exo-norbornyl formate.[22] Subsequent saponification of the formate ester, for instance with potassium hydroxide in aqueous ethanol, yields exo-norborneol.[22]

Caption: Common synthetic routes to exo-Norborneol.

Purification Techniques

The crude product from synthesis, which may contain the endo-isomer and other byproducts, requires purification. Common laboratory-scale purification methods include:

-

Sublimation: Norborneol has the ability to sublime, which can be an effective method for purification.[20]

-

Recrystallization: The product can be recrystallized from a suitable solvent or solvent pair, such as an ethanol/water mixture.[19]

-

Extraction: Liquid-liquid extraction is a key step in the work-up procedure to separate the product from the aqueous reaction mixture.[19][20]

Caption: General workflow for the purification of exo-Norborneol.

Applications in Research and Drug Development

The unique structural and stereochemical properties of exo-Norborneol make it a valuable tool in several areas of chemical research and development.

-

Asymmetric Synthesis: As a chiral building block, exo-Norborneol can be used as a starting material for the synthesis of other chiral compounds.[2]

-

Organic Synthesis Intermediate: Its bicyclic structure and hydroxyl group allow for a variety of chemical transformations, making it a versatile intermediate for more complex molecules.[2] It has been used in the synthesis of cyclic ketones.[6]

-

Material Science: The rigidity and chirality of exo-Norborneol make it a candidate for the development of functional materials, including liquid crystals and polymers with unique thermal and optical properties.[2]

-

Medicinal Chemistry: The norbornane scaffold is present in a number of biologically active molecules. Research has explored the potential antimicrobial and anti-inflammatory properties of exo-Norborneol derivatives.[2]

Safety, Handling, and Storage

Proper handling and storage of exo-Norborneol are essential for laboratory safety and maintaining the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][16] Avoid generating dust and ensure adequate ventilation.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][18]

-

Hazards: While not classified as a hazardous substance under all regulations, it may cause skin and respiratory tract irritation.[1][17] The toxicological properties have not been fully investigated.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[1][16][17][18]

Conclusion

exo-Norborneol is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in the pharmaceutical and chemical industries. Its unique bicyclic structure provides a versatile platform for the synthesis of complex molecules. A comprehensive understanding of its commercial landscape, including key suppliers, typical specifications, and the technical nuances of its synthesis and handling, is critical for its effective and safe utilization. By carefully considering the factors outlined in this guide, scientists can confidently source high-quality exo-Norborneol to advance their research and development endeavors.

References

-

Material Safety Data Sheet - exo-Norborneol, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

exo-Norborneol - Wikipedia. (n.d.). Retrieved from [Link]

-

Exo-Norborneol CAS 497-37-0: High-Purity Alcohol for Chemical Synthesis & Manufacturing. (n.d.). Retrieved from [Link]

-

2-norbornanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram. (n.d.). Retrieved from [Link]

-

exo-Norborneol, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2014-10-10). Retrieved from [Link]

-

exo-Norborneol (98%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

exo-Norborneol, min 98% (GC), 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

exo-norbornan-2-ol, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-

Exo-Norborneol | C7H12O | CID 11040657 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Sourcing Exo-Norborneol: A Buyer's Guide to CAS 497-37-0. (n.d.). Retrieved from [Link]

-

H2O H2SO4 H OH OH H + exo-norborneol endo-norborneol HYDRATION OF NORBORNENE - Harper College. (n.d.). Retrieved from [Link]

-

exo-2-Norborneol. (n.d.). Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Buy exo-Norborneol | 497-37-0 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. exo-ノルボルネオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. exo-Norborneol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

- 12. exo-Norborneol (98%) - Amerigo Scientific [amerigoscientific.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. calpaclab.com [calpaclab.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. fishersci.com [fishersci.com]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

- 20. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]

- 21. exo-Norborneol - Wikipedia [en.wikipedia.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

The Enduring Legacy of a Strained System: A Historical and Technical Guide to Norbornane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbornane, or bicyclo[2.2.1]heptane, is more than just a saturated bicyclic hydrocarbon; it is a molecule that has been at the epicenter of fundamental debates in organic chemistry, shaping our understanding of bonding, reactivity, and stereochemistry. Its rigid, strained framework has provided a unique scaffold for probing reaction mechanisms and has served as a foundational building block in materials science and medicinal chemistry. This in-depth guide provides a historical and technical overview of norbornane chemistry, from its seminal synthesis to its role in the revolutionary concept of non-classical carbocations and its modern applications. We will explore the key discoveries, the intellectual battles that defined a generation of chemists, and the practical methodologies that underscore its continued relevance.

The Genesis of a Bicyclic Framework: The Diels-Alder Reaction

The story of norbornane is inextricably linked to one of the most powerful reactions in the synthetic chemist's toolkit: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder reported a novel cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring.[1] This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a direct and elegant route to the bicyclo[2.2.1]heptene skeleton, the unsaturated precursor to norbornane.

The archetypal synthesis involves the reaction of cyclopentadiene (the diene) with ethylene (the dienophile) to produce norbornene (bicyclo[2.2.1]hept-2-ene). Subsequent hydrogenation of the double bond yields the saturated norbornane.[2]

Experimental Protocol: Synthesis of Norbornane

This two-step procedure outlines the laboratory-scale synthesis of norbornane, commencing with the Diels-Alder reaction to form norbornene, followed by its catalytic hydrogenation.

Step 1: Synthesis of Norbornene via Diels-Alder Reaction

-

Reactants: Cyclopentadiene (freshly cracked from dicyclopentadiene), Ethylene.

-

Procedure:

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the monomer cold to prevent dimerization.

-

In a high-pressure autoclave, charge the freshly prepared cyclopentadiene.

-

Introduce ethylene gas into the autoclave to the desired pressure.

-

Heat the mixture. The reaction is typically carried out at elevated temperatures and pressures to facilitate the cycloaddition.

-

After the reaction period, cool the autoclave and vent the excess ethylene.

-

Purify the resulting norbornene by distillation.

-

Step 2: Catalytic Hydrogenation of Norbornene to Norbornane

-

Reactants: Norbornene, Hydrogen gas, Catalyst (e.g., Palladium on carbon, Pd/C).

-

Procedure:

-

Dissolve the purified norbornene in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating complete saturation of the double bond.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude norbornane.

-

Purify the norbornane by sublimation or recrystallization to obtain a white crystalline solid.[3]

-

A Molecule of Contention: The Non-Classical Carbocation Debate

The seemingly simple norbornane framework became the stage for one of the most intense and protracted debates in the history of physical organic chemistry: the nature of the 2-norbornyl cation. This controversy, which spanned several decades, pitted some of the brightest minds in the field against each other and fundamentally altered the understanding of chemical bonding.

The debate ignited in 1949 when Saul Winstein and his student Daniel Trifan at UCLA studied the solvolysis of norbornyl derivatives.[4] They observed that the exo-2-norbornyl brosylate underwent acetolysis 350 times faster than its endo isomer. Furthermore, both isomers yielded the same racemic mixture of the exo-2-norbornyl acetate.[5] To explain these observations, Winstein proposed a revolutionary concept: the intermediacy of a bridged, "non-classical" carbocation.[6] In this model, the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond.[7]

This symmetrical, non-classical intermediate would explain both the enhanced reactivity of the exo isomer (due to anchimeric assistance from the C1-C6 sigma bond) and the formation of a racemic product from an optically active starting material.

However, this radical departure from the classical view of carbocations as planar, trivalent species was met with staunch opposition, most notably from Herbert C. Brown of Purdue University. Brown argued that the experimental data could be explained by a rapid equilibrium between two classical, secondary carbocations.[8][9] He contended that the preference for exo attack was due to steric hindrance on the endo face of the molecule.[10]

The debate raged for years, with both sides presenting a wealth of experimental and theoretical evidence to support their claims. The impasse began to break with the pioneering work of George Olah at the University of Southern California. In the 1960s, Olah developed "superacids," extremely strong acidic media that could generate and stabilize carbocations, allowing for their direct observation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] Olah's NMR studies of the 2-norbornyl cation in superacid solution provided strong evidence for Winstein's non-classical, bridged structure.[13][14]

The final, definitive proof came in 2013, when the research group of Ingo Krossing at the University of Freiburg successfully crystallized a salt of the 2-norbornyl cation and determined its structure by X-ray crystallography.[15][16][17] The crystal structure unequivocally confirmed the bridged, non-classical geometry that Winstein had proposed over six decades earlier, bringing a formal close to this landmark scientific debate.[18]

The Structural Uniqueness of Norbornane: Strain and Stereochemistry

The chemical behavior of norbornane and its derivatives is dominated by its rigid, bicyclic structure. This framework imparts significant ring strain and distinct stereochemical environments that have made it an invaluable model system for studying organic reactivity.

Ring Strain

The bicyclo[2.2.1]heptane skeleton is inherently strained due to the geometric constraints of the bridged system.[19] The ideal tetrahedral bond angles of 109.5° for sp³ hybridized carbons are distorted, leading to angle strain. This stored potential energy influences the reactivity of the molecule, making it susceptible to reactions that can relieve this strain.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molar Mass | 96.17 g/mol |

| Melting Point | 88 °C |

| IUPAC Name | Bicyclo[2.2.1]heptane |

Table 1: Physical Properties of Norbornane.[20]

Endo and Exo Isomerism

Substituents on the norbornane ring can occupy two distinct stereochemical positions: endo and exo. The exo position is on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side.[8] This seemingly subtle difference has profound consequences for reactivity, as exemplified by the differing solvolysis rates of the exo and endo norbornyl derivatives in the non-classical carbocation debate.

The stereoselectivity of the Diels-Alder reaction itself often favors the formation of the endo product, a phenomenon known as the Alder endo rule. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.[21][22][23]

The Expanding Horizons of Norbornane Chemistry: Applications

The unique structural and reactive properties of the norbornane scaffold have led to its widespread application in various fields, from polymer science to drug discovery.

Polymer Chemistry: The Rise of Polynorbornenes

Norbornene and its derivatives are important monomers in the synthesis of addition and ring-opening metathesis polymers (ROMP).[2] Polynorbornenes exhibit a unique combination of properties, including high thermal stability, optical clarity, and tunable mechanical properties.[24] These characteristics make them valuable materials for a range of applications, including:

-

Photoresists and electronics: Their thermal stability and etch resistance are advantageous in the fabrication of microelectronics.

-

Specialty rubbers and elastomers: The ability to incorporate functional groups allows for the tuning of properties like grip and vibration dampening.

-

Membranes for gas separation: The rigid polymer backbone can be tailored to create materials with specific permeability for different gases.

The historical development of polynorbornene chemistry is closely tied to the advancement of polymerization catalysts, particularly the development of well-defined ruthenium and molybdenum catalysts for ROMP.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The rigid, three-dimensional structure of the norbornane nucleus provides a unique and valuable scaffold for the design of new therapeutic agents.[25] Its conformational rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Norbornane derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antiviral agents: The rigid scaffold has been incorporated into molecules targeting viral enzymes.

-

Anticancer agents: Norbornane-containing compounds have shown promise as cytotoxic agents and as components of drug delivery systems.[26]

-

Central nervous system agents: The lipophilic nature of the norbornane core can facilitate penetration of the blood-brain barrier.

One notable example is the use of norbornane derivatives in the development of antagonists for the NMDA receptor, a key target in the treatment of neurodegenerative diseases.

Visualizing the Core Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

Caption: The Diels-Alder synthesis of norbornene.

Caption: Catalytic hydrogenation of norbornene to norbornane.

Caption: The non-classical vs. classical carbocation debate.

Conclusion

The history of norbornane chemistry is a testament to the dynamic nature of scientific inquiry. From its elegant synthesis to the decades-long debate over its fundamental bonding, this seemingly simple molecule has repeatedly challenged and expanded the frontiers of organic chemistry. Its rigid framework continues to provide a robust platform for the development of new materials and therapeutics, ensuring that the legacy of norbornane will endure for many years to come. The journey from a laboratory curiosity to a cornerstone of modern chemistry highlights the profound impact that fundamental research can have on diverse scientific and technological fields.

References

-

Scholz, F., Himmel, D., Heinemann, F. W., Schleyer, P. v. R., Meyer, K., & Krossing, I. (2013). Crystal structure determination of the nonclassical 2-norbornyl cation. Science, 341(6141), 62-64. [Link]

-

Wikipedia. (n.d.). 2-Norbornyl cation. Retrieved from [Link]

-

ChemistryViews. (2017, March 9). George A. Olah (1927 – 2017). Retrieved from [Link]

-

Grantome. (n.d.). Carbocations and Bio-Related Reactions - George Olah. Retrieved from [Link]

-

Vigyan Prasar Science Portal. (n.d.). George Andrew Olah. Retrieved from [Link]

- Scholz, F., et al. (2013). Crystal Structure Determination of the Nonclassical 2-Norbornyl Cation. Science.

- Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. (n.d.).

-

Olah, G. A., Prakash, G. K., & Sommer, J. (1979). Superacids. Science, 206(4414), 13-20. [Link]

- Olah, G. A., Prakash, G. K. S., & Goeppert, A. (2006). Fluorinated superacidic systems. l'actualité chimique, (301-302), 68-73.

-

UCLA Chemistry and Biochemistry. (2013, July 11). The Non-classical Cation: A Classic Case of Conflict. Retrieved from [Link]

- Liu, P., et al. (2013). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

- Weininger, S. J. (2000).

-

Pearson+. (n.d.). Show how norbornane can be prepared from cyclopentadiene. Retrieved from [Link]

-

Unacademy. (n.d.). All About Non-Classical Ions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]

-

Wagen, C. (2024, January 3). Looking Back on the Norbornyl Cation. Retrieved from [Link]

-

Grokipedia. (n.d.). Norbornane. Retrieved from [Link]

-

UCLA Department of Chemistry & Biochemistry. (2024, January 9). Houk's group writes final chapter of Winstein's Norbornyl saga. Retrieved from [Link]

- Brown, H. C. (1977). The Nonclassical Ion Problem. Springer.

-

Wikipedia. (n.d.). Norbornane. Retrieved from [Link]

-

Calvo-Martín, G., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 15(12), 1465. [Link]

-

Scribd. (n.d.). Non Classical Carbocations. Retrieved from [Link]

-

ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. Retrieved from [Link]

-

Winstein, S., Clippinger, E., Howe, R., & Vogelfanger, E. (1965). The Nonclassical Norbornyl Cation. Journal of the American Chemical Society, 87(2), 376-377. [Link]

-

Chemistry World. (2013, July 3). Crystal structure closes classic carbocation case. Retrieved from [Link]

-

ACS Central Science. (2021). Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. [Link]

-

Scribd. (n.d.). Exo Vs Endo Products in The Diels Alder How To Tell Them Apart. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing ethylidene norbornene.

-

ResearchGate. (n.d.). Synthesis of ethylidene norbornene. Retrieved from [Link]

-

Fiveable. (n.d.). Norbornane Definition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing ethylidene norbornene.

- Calvo-Martín, G., et al. (2022).

-

NIH. (n.d.). Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. Retrieved from [Link]

-

Wikipedia. (n.d.). Norbornene. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction process and kinetics of norbornene synthesis from cyclopentadiene in a stirred reactor. Retrieved from [Link]

-

PubChem. (n.d.). Norbornene. Retrieved from [Link]

-

ResearchGate. (n.d.). Polynorbornene-Based Double-Stranded Ladderphanes with Cubane, Cuneane, Tricyclooctadiene, and Cyclooctatetraene Linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of phosphonate and aromatic-based polynorbornene polymers derived from the ring opening metathesis polymerization method and investigation of their thermal properties. Retrieved from [Link]

-

Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]

-

Study.com. (2021, August 9). Naming Bicyclic Compounds. Retrieved from [Link]

-

ClutchPrep. (n.d.). Naming Bicyclic Compounds Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Khan Academy. (n.d.). Bicyclic compounds. Retrieved from [Link]

-

NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Norbornene - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]

- 5. Looking Back on the Norbornyl Cation [corinwagen.github.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. books.google.cn [books.google.cn]

- 9. All About Non-Classical Ions [unacademy.com]